Acetamide, N-(2-(4-(4-ethyl-1-piperazinyl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-
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Overview
Description
“Acetamide, N-(2-(4-(4-ethyl-1-piperazinyl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” is a complex organic compound that features multiple functional groups, including piperazine, nitro, quinazolinone, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed.
Coupling with Naphthyridine: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This often involves the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Amines: From the reduction of nitro groups.
Dihydroquinazolinones: From the reduction of quinazolinones.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such complex structures can act as ligands in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in critical biological pathways.
Receptor Modulation: May act as modulators of specific receptors in the body.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Diagnostics: Use in the development of diagnostic tools for detecting specific biological markers.
Industry
Chemical Synthesis: Use as intermediates in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or modulation of the target’s activity, thereby exerting a biological effect. The pathways involved often include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Compounds with a quinazolinone core.
Piperazines: Compounds containing a piperazine ring.
Naphthyridines: Compounds with a naphthyridine structure.
Uniqueness
The uniqueness of “Acetamide, N-(2-(4-(4-ethyl-1-piperazinyl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” lies in its combination of multiple functional groups and structural features, which may confer unique biological and chemical properties not found in simpler compounds.
Properties
CAS No. |
136603-27-5 |
---|---|
Molecular Formula |
C43H36N8O6 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
N-[2-[4-(4-ethylpiperazin-1-yl)-3-nitrophenyl]-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C43H36N8O6/c1-2-48-21-23-49(24-22-48)36-19-16-31(26-37(36)51(55)56)42-45-35-13-7-6-12-33(35)43(54)50(42)47-38(52)27-57-32-17-14-29(15-18-32)40(53)34-25-30-11-8-20-44-41(30)46-39(34)28-9-4-3-5-10-28/h3-20,25-26H,2,21-24,27H2,1H3,(H,47,52) |
InChI Key |
GTTLWCHBIDHNEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-] |
Origin of Product |
United States |
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